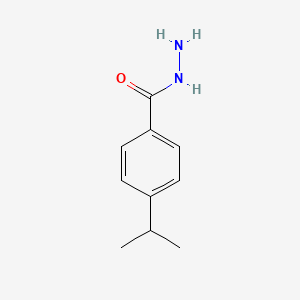

4-Isopropylbenzohydrazide

CAS No.: 5351-24-6

Cat. No.: VC2404718

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5351-24-6 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 4-propan-2-ylbenzohydrazide |

| Standard InChI | InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) |

| Standard InChI Key | ZRVXDEFJKAAGGH-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN |

Introduction

Chemical and Physical Properties

4-Isopropylbenzohydrazide exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key properties of this compound.

Table 1: Physicochemical Properties of 4-Isopropylbenzohydrazide

The compound contains both hydrogen bond donors (NH-NH₂) and acceptors (C=O), making it capable of forming hydrogen bonds. This characteristic is particularly important for its interactions with biological targets and solubility properties. Its moderate lipophilicity, influenced by the isopropyl group, contributes to its behavior in biological systems and its potential to cross cell membranes.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 4-isopropylbenzohydrazide. The most common method involves the reaction of 4-isopropylbenzoyl chloride or its esters with hydrazine hydrate. Detailed below are the major synthetic approaches documented in the literature.

Synthesis from 4-Isopropylbenzoyl Chloride

The most direct method for synthesizing 4-isopropylbenzohydrazide involves the reaction of 4-isopropylbenzoyl chloride with hydrazine hydrate in an appropriate solvent, typically ethanol. This reaction proceeds via nucleophilic acyl substitution as described in the procedure below:

Procedure:

-

To a solution of 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), excess hydrazine monohydrate (5 mL) is added.

-

The reaction mixture is refluxed for 24 hours and then allowed to cool to room temperature.

-

The formed precipitate is collected by filtration, washed with water followed by cold ethanol to remove excess hydrazine.

-

The product is dried to obtain 4-isopropylbenzohydrazide with a yield of approximately 85% .

Synthesis from Methyl 4-Isopropylbenzoate

An alternative approach involves the conversion of methyl 4-isopropylbenzoate to 4-isopropylbenzohydrazide through hydrazinolysis:

Procedure:

-

Methyl 4-isopropylbenzoate (2 mmol) is combined with hydrazine hydrate (5 mL) and methanol (15 mL).

-

The mixture is refluxed for 6 hours.

-

After reaction completion, excess methanol and hydrazine are evaporated.

-

The crude product is recrystallized from methanol to obtain pure 4-isopropylbenzohydrazide .

These synthetic methods provide access to high-purity 4-isopropylbenzohydrazide that can be used for further chemical modifications or biological investigations.

Applications and Research Findings

Anticancer Activity

One of the most significant areas of research involving 4-isopropylbenzohydrazide and its derivatives is their potential anticancer activity. A comprehensive study has investigated the cytotoxic properties of various 4-isopropylbenzoylhydrazone derivatives against human breast cancer cell lines (MCF7).

In the research conducted by Taha et al., a series of 4-isopropylbenzoylhydrazone analogs were synthesized by reacting 4-isopropylbenzoylhydrazide with various aldehydes. These compounds were evaluated for their anticancer activity using the sulforhodamine assay. The results demonstrated promising cytotoxic activities against MCF7 cancer cell lines .

Table 2: Anticancer Activity of Selected 4-Isopropylbenzoylhydrazone Derivatives

| Compound No. | R Group | IC₅₀ (μg/mL) |

|---|---|---|

| 3 | 3-Cl | 1.1 |

| 9 | 2-OH | 1.1 |

| 12 | 2-OH | 0.39 |

| 23 | 2-OH, HO | 0.72 |

| 26 | 2-OH | 0.54 |

| 28 | 2-OH | 0.96 |

| Standard (Tetrandrine) | - | 1.53 |

The research findings indicated that compounds containing a 2-hydroxy group on the benzylidene ring demonstrated the most potent anticancer activities, with IC₅₀ values ranging from 0.39 to 1.1 μg/mL, which were better than the standard drug tetrandrine (IC₅₀ = 1.53 μg/mL) .

Further structure-activity relationship analysis revealed that:

-

The 2-hydroxy position on the benzylidene ring was crucial for activity

-

Methylation of hydroxy groups generally decreased activity

-

3-chloro substituted derivatives also showed significant activity

These findings highlight the potential of 4-isopropylbenzohydrazide derivatives as promising candidates for the development of new anticancer agents.

Other Applications

Beyond anticancer applications, 4-isopropylbenzohydrazide serves as an important building block in synthetic chemistry. Its derivatives have been explored for various biological activities, including:

-

Urease Inhibition: Related benzhydrazide compounds, such as benzylidene-4-tert-butylbenzohydrazide derivatives, have demonstrated significant urease inhibitory activity .

-

Enzyme Inhibition: Benzimidazole-hydrazone derivatives containing similar structural motifs have been investigated for their effects on carbonic anhydrase isoenzymes .

-

Scaffold for Drug Development: The compound serves as a versatile scaffold for the synthesis of various bioactive molecules, with applications in medicinal chemistry research.

The utility of 4-isopropylbenzohydrazide extends to its role as a precursor in the synthesis of more complex molecules with diverse biological activities, making it a valuable compound in both organic synthesis and drug discovery.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Statements | P280-P305+P351+P338 |

| Hazard Class | Irritant |

| HS Code | 2928009090 |

When handling this compound, appropriate safety measures should be implemented, including the use of personal protective equipment (gloves, laboratory coat, and safety glasses) and adequate ventilation. The compound should be stored in a cool, dry place away from incompatible materials .

Derivatives of 4-Isopropylbenzohydrazide

The reactivity of the hydrazide group in 4-isopropylbenzohydrazide makes it an excellent starting material for the synthesis of various derivatives. These derivatives are mainly formed through condensation reactions with carbonyl compounds to produce hydrazones.

Hydrazone Derivatives

The most common derivatives are hydrazones, formed by the reaction of 4-isopropylbenzohydrazide with aldehydes or ketones. These compounds have the general structure R-C=N-NH-CO-C₆H₄-CH(CH₃)₂, where R depends on the carbonyl compound used.

A synthetic procedure for preparing these derivatives typically involves:

-

Refluxing 4-isopropylbenzohydrazide (2 mmol) with various aldehydes in methanol for 3-4 hours in the presence of a catalytic amount of acetic acid.

-

After reaction completion, the solvent is evaporated under vacuum.

-

The crude product is recrystallized from methanol to obtain pure hydrazone derivatives .

Benzimidazole Derivatives

More complex derivatives include those combining the 4-isopropylbenzohydrazide moiety with other heterocyclic systems, such as benzimidazoles. For example, 4-(1H-benzimidazole-2-yl)-N'-(4-isopropyl benzylidene)benzohydrazide has been synthesized with a yield of 76% and a melting point of 280.9°C .

The structural diversity of these derivatives provides a rich platform for structure-activity relationship studies and the development of compounds with enhanced biological activities or improved physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume